molecular formula C20H17N3O6 B2982423 Methyl 4-(3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate CAS No. 863612-60-6

Methyl 4-(3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate

Cat. No.: B2982423
CAS No.: 863612-60-6
M. Wt: 395.371
InChI Key: APGXOUTVUCSYQH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography could potentially be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The tetrahydropyrimidine ring, the methoxyphenyl group, and the benzoate ester group could all potentially participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group could make it relatively polar, affecting its solubility in different solvents .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Methyl 4-(3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate has been synthesized and studied for its chemical properties and potential as a precursor in organic synthesis. For example, studies on the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from related structures have demonstrated their anti-inflammatory and analgesic agents, indicating a broad utility in developing pharmacologically active compounds (Abu‐Hashem et al., 2020). Furthermore, the crystal structure of a closely related compound was determined, providing insights into its molecular configuration and potential for further chemical modifications (Moser et al., 2005).

Pharmacological Research

Research in pharmacology has explored the antidiabetic, antiviral, and cytotoxic activities of derivatives of this compound. For instance, the in vitro antidiabetic screening of novel dihydropyrimidine derivatives has highlighted their potential in managing diabetes through α-amylase inhibition assays, indicating a promising area for the development of new antidiabetic drugs (Lalpara et al., 2021). Additionally, the synthesis and evaluation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have revealed cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, underscoring the potential for cancer treatment applications (Hassan et al., 2014).

Material Science and Polymer Research

In material science, the synthesis and properties of hyperbranched aromatic polyamide derived from similar compounds have been investigated, demonstrating applications in creating advanced polymers with potential uses in various industrial and technological sectors (Yang et al., 1999).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising activity in preliminary tests, it could be further studied and potentially developed into a useful chemical tool or therapeutic agent .

Properties

IUPAC Name

methyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6/c1-28-15-5-3-4-14(10-15)23-18(25)16(11-21-20(23)27)17(24)22-13-8-6-12(7-9-13)19(26)29-2/h3-11H,1-2H3,(H,21,27)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGXOUTVUCSYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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